5-Hydroxy-L-tryptophan hydrate

Description

Contextualization within Amino Acid Biochemistry

5-Hydroxy-L-tryptophan is a naturally occurring amino acid and a direct derivative of the essential amino acid L-tryptophan. nih.govfrontiersin.org It is not involved in protein synthesis. frontiersin.org The biochemical journey from L-tryptophan to serotonin (B10506) involves a critical two-step process. The first and rate-limiting step is the hydroxylation of L-tryptophan at the 5-position of the indole (B1671886) ring, a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH). nih.govwikipedia.orgsigmaaldrich.com This enzymatic conversion yields 5-HTP. nih.gov TPH, a monooxygenase, requires molecular oxygen, tetrahydrobiopterin (B1682763) (BH4), and Fe2+ as cofactors for its catalytic activity. frontiersin.org

Following its synthesis, 5-HTP is rapidly decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. nih.govwikipedia.orgtandfonline.com This reaction, which requires vitamin B6 as a cofactor, converts 5-HTP into serotonin (5-hydroxytryptamine or 5-HT). wikipedia.org The AADC enzyme is not specific to the serotonin pathway and also plays a crucial role in the synthesis of dopamine (B1211576) from L-DOPA. tandfonline.comfrontiersin.org

Historical Perspectives on its Discovery and Early Research

The story of 5-HTP is intrinsically linked to the discovery of its metabolic product, serotonin. In the 1930s, Italian scientist Vittorio Erspamer identified a substance he named "enteramine" from enterochromaffin cells in the gastrointestinal tract that caused smooth muscle contraction. psychiatrictimes.comoxfordvitality.co.uk Independently, in 1948, researchers Irvine Page, Maurice Rapport, and Arda Green at the Cleveland Clinic isolated a vasoconstrictor substance from blood serum, which they named "serotonin." psychiatrictimes.comnih.govnews-medical.net By 1952, it was confirmed that enteramine and serotonin were the same molecule, chemically identified as 5-hydroxytryptamine (5-HT). psychiatrictimes.comnih.govif-pan.krakow.pl

The discovery that serotonin was present in the brain, reported by John Gaddum in 1954, sparked immense interest in its neurological functions. nih.gov Subsequent research focused on the metabolic pathway of this newly identified neurotransmitter, leading to the identification of its precursors. L-tryptophan was identified as the initial building block, and 5-HTP was established as the direct intermediate. Early studies in the mid-20th century elucidated the enzymatic steps involving tryptophan hydroxylase and aromatic L-amino acid decarboxylase, solidifying the biochemical pathway. sigmaaldrich.com These foundational discoveries paved the way for using 5-HTP as a research tool to investigate the functions of the serotonergic system.

Significance as a Serotonin Precursor in Neurobiology

5-Hydroxy-L-tryptophan holds a unique and significant position in neurobiological research due to its role as the immediate precursor to serotonin. nih.govdrugbank.com Its utility stems from several key properties.

Firstly, the administration of 5-HTP bypasses the rate-limiting step in serotonin synthesis, which is the conversion of L-tryptophan to 5-HTP by tryptophan hydroxylase. nih.govdrugbank.com This allows researchers to increase serotonin levels in the brain more directly and rapidly than by administering L-tryptophan. While L-tryptophan can be shunted into other metabolic pathways, such as protein or niacin production, 5-HTP is committed to the serotonin pathway. drugbank.com

Secondly, and crucially for neurobiological studies, 5-HTP readily crosses the blood-brain barrier (BBB), whereas serotonin itself does not. wikipedia.orgdrugbank.comresearchgate.net This property is essential for studying the effects of increased central nervous system (CNS) serotonin levels. Once across the BBB, 5-HTP is quickly converted to serotonin by the widely distributed AADC enzyme within brain tissue. wikipedia.orgfrontiersin.org This allows for a direct manipulation of brain serotonin concentrations, providing a powerful method to probe the neurotransmitter's role in a vast array of physiological and behavioral processes, including sleep, mood, and appetite. nih.govdrugbank.com

The ability to elevate brain serotonin levels through 5-HTP administration has been instrumental in research exploring the neuropharmacology of the serotonergic system and its involvement in various neurological and psychiatric conditions. nih.govmdpi.com

Data Tables

Table 1: Key Compounds in the Serotonin Synthesis Pathway

| Compound Name | Abbreviation | Role in Pathway |

| L-Tryptophan | Essential amino acid; initial precursor | |

| 5-Hydroxy-L-tryptophan | 5-HTP | Intermediate precursor |

| Serotonin | 5-HT | Neurotransmitter; final product |

| Melatonin | Hormone derived from serotonin |

Table 2: Enzymes of the Serotonin Synthesis Pathway

| Enzyme Name | Abbreviation | Function | Cofactors |

| Tryptophan Hydroxylase | TPH | Converts L-Tryptophan to 5-HTP | O₂, Tetrahydrobiopterin (BH₄), Fe²⁺ |

| Aromatic L-amino acid decarboxylase | AADC | Converts 5-HTP to Serotonin | Vitamin B₆ (Pyridoxal phosphate) |

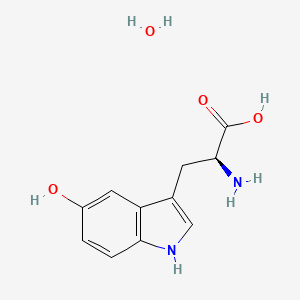

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3.H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H2/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHHMHBYEZJGNC-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20639876 | |

| Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207386-94-5, 314062-44-7 | |

| Record name | L-Tryptophan, 5-hydroxy-, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207386-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 5 Hydroxytryptophan

Endogenous Biosynthesis from L-Tryptophan

The primary pathway for the endogenous synthesis of 5-HTP begins with the essential amino acid L-tryptophan. nih.gov This conversion is a two-step process involving two key enzymes. The first and rate-limiting step is the hydroxylation of L-tryptophan to form 5-HTP, which is then rapidly decarboxylated to produce serotonin (B10506) (5-hydroxytryptamine, or 5-HT). researchgate.netfrontiersin.org

The initial and most critical stage in serotonin synthesis is catalyzed by the enzyme Tryptophan Hydroxylase (TPH). nih.govwikipedia.org TPH is a monooxygenase that belongs to the superfamily of aromatic amino acid hydroxylases. nih.govwikipedia.org It facilitates the addition of a hydroxyl group to the 5th position of the indole (B1671886) ring of tryptophan, yielding 5-HTP. wikipedia.org

In mammals, including humans, Tryptophan Hydroxylase exists as two distinct isoforms, TPH1 and TPH2, which are encoded by separate genes. wikipedia.orgnih.govphysiology.org These isoforms have different tissue distributions and play distinct roles in regulating serotonin production throughout the body.

TPH1 is the predominant isoform found in peripheral tissues. nih.govphysiology.org It is highly expressed in the enterochromaffin cells of the gut, which are responsible for producing the vast majority of the body's serotonin. wikipedia.orgresearchgate.netresearchgate.net TPH1 is also found in the pineal gland (for melatonin synthesis), skin, and mast cells. wikipedia.orgwikipedia.org

TPH2 is considered the neuronal isoform and is expressed almost exclusively in the central nervous system (CNS), specifically within the raphe nuclei of the brainstem. wikipedia.orgresearchgate.netphysiology.orgscilit.com TPH2 is responsible for the synthesis of serotonin that functions as a neurotransmitter in the brain, modulating mood, cognition, and other neurological processes. nih.govnih.gov

The existence of these two isoforms allows for the independent regulation of serotonin pools in the periphery versus the central nervous system. nih.gov

| Feature | TPH1 | TPH2 |

|---|---|---|

| Primary Location | Peripheral tissues (gut, pineal gland, skin) wikipedia.orgphysiology.orgwikipedia.org | Central Nervous System (brainstem raphe nuclei) wikipedia.orgresearchgate.netphysiology.org |

| Primary Function | Synthesizes serotonin for peripheral functions and melatonin nih.govwikipedia.org | Synthesizes serotonin for neurotransmission in the brain nih.govscilit.com |

| Human Gene Location | Chromosome 11 wikipedia.orgguidetopharmacology.org | Chromosome 12 wikipedia.orgguidetopharmacology.org |

The catalytic activity of Tryptophan Hydroxylase is dependent on several essential cofactors. nih.gov TPH is a member of the biopterin-dependent aromatic amino acid hydroxylases, and its function requires:

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) : This is a critical cofactor that provides the reducing equivalents for the hydroxylation reaction. frontiersin.orgwikipedia.orgrsc.org

Dioxygen (O2) : Molecular oxygen is a co-substrate from which one oxygen atom is incorporated into the tryptophan molecule to form the hydroxyl group. researchgate.netwikipedia.org

Iron (Fe2+) : TPH is an iron-containing enzyme, and a non-heme Fe2+ ion is located at the active site, which is essential for the catalytic process. frontiersin.orgresearchgate.netwikipedia.orgfrontiersin.org

| Cofactor | Role in the Reaction | Reference |

|---|---|---|

| Tetrahydrobiopterin (B1682763) (BH4) | Provides reducing electrons | frontiersin.orgwikipedia.org |

| Dioxygen (O2) | Source of hydroxyl group | researchgate.netwikipedia.org |

| Iron (Fe2+) | Essential for catalytic activity at the active site | researchgate.netwikipedia.org |

Following its synthesis from L-tryptophan, 5-HTP is rapidly converted to serotonin (5-hydroxytryptamine) through decarboxylation. nih.govtaylorandfrancis.com This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. researchgate.netreactome.orgwikipedia.org AADC is a ubiquitous enzyme that is not specific to the serotonin pathway; it also catalyzes the final step in the synthesis of dopamine (B1211576) and other trace amines. taylorandfrancis.comreactome.orgwikipedia.org The reaction involves the removal of a carboxyl group (COOH) from 5-HTP. news-medical.net AADC requires pyridoxal phosphate (B84403) (PLP), the active form of vitamin B6, as a cofactor to function. reactome.orgwikipedia.org

Substrate and Cofactor Availability : The rate of serotonin synthesis by TPH2 in the brain is particularly sensitive to the availability of its substrate, L-tryptophan. researchgate.netfrontiersin.org The activity of TPH is also dependent on oxygen concentration, and exposure to low atmospheric oxygen can reduce its activity. researchgate.netnih.gov Similarly, the availability of the AADC cofactor pyridoxal phosphate (PLP) is important for the conversion of 5-HTP to serotonin. semanticscholar.org

Enzyme Phosphorylation : The activity of TPH can be increased through phosphorylation, a process where a phosphate group is added to the enzyme. wikipedia.org Protein Kinase A, for example, can phosphorylate TPH, thereby enhancing its activity and increasing the rate of 5-HTP production. wikipedia.orgnih.gov

pH Levels : The AADC enzyme exhibits different optimal pH levels depending on the substrate. For the decarboxylation of 5-HTP, the optimal pH is approximately 8.3. wikipedia.org

Competitive Inhibition : Because AADC is a non-specific enzyme, other aromatic amino acids can compete with 5-HTP for access to the enzyme. news-medical.net For instance, high levels of L-DOPA (the precursor to dopamine) can occupy the AADC enzyme, potentially reducing the conversion of 5-HTP to serotonin. news-medical.net

Influence of Physiological Factors on Conversion Efficiency

Exogenous 5-Hydroxytryptophan Metabolism

When administered exogenously, 5-HTP is well-absorbed orally, with approximately 70% of the dose reaching the bloodstream. drugbank.com Unlike its precursor, L-tryptophan, the intestinal absorption of 5-HTP does not require a transport molecule and is not affected by the presence of other amino acids. drugbank.com This allows it to be taken with meals without a reduction in its effectiveness.

Blood-Brain Barrier Permeability of 5-Hydroxytryptophan

A key characteristic of 5-HTP is its ability to readily cross the blood-brain barrier. drugbank.comnih.govresearchgate.netnews-medical.net This is in contrast to serotonin, which is synthesized in the gut and cannot permeate this barrier. news-medical.netreddit.com The permeability of the blood-brain barrier to 5-HTP allows for a direct increase in the central nervous system's synthesis of serotonin. drugbank.com While it is generally accepted that 5-HTP crosses the blood-brain barrier, some research suggests the existence of a serotonin transporter that can move serotonin from the brain to the periphery. reddit.comnih.gov Nevertheless, the administration of 5-HTP effectively elevates brain serotonin levels. nih.gov

Peripheral Decarboxylation Inhibition and Central Nervous System Availability

Once in the bloodstream, 5-HTP can be converted to serotonin in peripheral tissues by the enzyme aromatic L-amino acid decarboxylase (AADC). reactome.org This peripheral decarboxylation can limit the amount of 5-HTP that is available to cross the blood-brain barrier and be converted to serotonin in the central nervous system. To enhance the central nervous system availability of 5-HTP, it is sometimes administered with a peripheral decarboxylase inhibitor. nih.gov These inhibitors, such as benserazide, block the action of AADC in the periphery, thereby increasing the amount of 5-HTP that can reach the brain. nih.govoup.comoup.com This approach has been shown to potentiate the effects of 5-HTP on central monoamine neurons. oup.comoup.com

Downstream Metabolism to Melatonin

The metabolic cascade that transforms 5-Hydroxy-L-tryptophan (5-HTP) into melatonin is a finely tuned enzymatic process primarily occurring in the pineal gland, although other tissues like the retina also contribute. youtube.comnih.gov This pathway involves the sequential action of several key enzymes, converting 5-HTP first into the crucial neurotransmitter serotonin, which is then further metabolized to produce melatonin. researchgate.netreactome.org The synthesis and release of melatonin are hallmarks of circadian biology, exhibiting a distinct rhythm that is tightly regulated by the environmental light-dark cycle. creative-proteomics.comclevelandclinic.org

The journey from 5-HTP begins with its decarboxylation to form serotonin (5-hydroxytryptamine). nih.gov This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC). Following its synthesis, serotonin undergoes a two-step conversion to become melatonin. researchgate.netresearchgate.net

The first of these steps, the acetylation of serotonin to form N-acetylserotonin, is a critical regulatory point in the entire pathway. researchgate.net This reaction is governed by the enzyme Arylalkylamine N-acetyltransferase (AANAT). nih.gov The activity of AANAT is not constant; it displays a significant diurnal variation, with activity levels peaking during the night. nih.govnih.gov This rhythm is driven by signals from the suprachiasmatic nucleus (SCN), the body's master clock. creative-proteomics.compsychiatrictimes.com In darkness, norepinephrine is released, which stimulates receptors on pineal gland cells, leading to an increase in cyclic AMP (cAMP). nih.gov This intracellular messenger activates AANAT, thereby increasing the production of N-acetylserotonin. pnas.org Conversely, exposure to light rapidly suppresses AANAT activity, reducing melatonin synthesis. nih.govnih.govoup.com

In the final enzymatic step, N-acetylserotonin is converted to melatonin (N-acetyl-5-methoxytryptamine). wikipedia.orgnih.gov This reaction is catalyzed by N-acetylserotonin O-methyltransferase (ASMT), which transfers a methyl group from the co-substrate S-adenosyl-L-methionine to N-acetylserotonin. wikipedia.orguniprot.org While AANAT is considered the primary regulator of the rhythmic nature of melatonin production, ASMT is essential for the final synthesis of the hormone. researchgate.netnih.gov

Table 1: Enzymatic Steps from 5-HTP to Melatonin

| Step | Substrate | Enzyme | Product | Key Regulatory Aspect |

|---|---|---|---|---|

| 1 | 5-Hydroxy-L-tryptophan (5-HTP) | Aromatic L-amino acid decarboxylase (AADC) | Serotonin | Generally not rate-limiting for melatonin synthesis. |

| 2 | Serotonin | Arylalkylamine N-acetyltransferase (AANAT) | N-acetylserotonin | Rate-limiting step; activity is high in darkness and suppressed by light. researchgate.netnih.govnih.gov |

| 3 | N-acetylserotonin | N-acetylserotonin O-methyltransferase (ASMT) | Melatonin | Catalyzes the final synthesis step. wikipedia.orgnih.gov |

The intricate regulation of this pathway, particularly the light-dependent control of AANAT activity, ensures that melatonin production is synchronized with the 24-hour day-night cycle, a fundamental aspect of vertebrate circadian physiology. youtube.comexplorationpub.com

Neurobiological Mechanisms and Serotonergic System Interactions

Modulation of Central Serotonin (B10506) Levels and Turnover

5-HTP serves as an intermediate metabolite in the conversion of L-tryptophan to serotonin. altmedrev.comdrugbank.comresearchgate.net By bypassing the rate-limiting step of tryptophan hydroxylase, the administration of 5-HTP leads to a direct increase in the synthesis of serotonin in the brain. altmedrev.comdrugbank.comresearchgate.net This elevation in serotonin levels has been observed in various studies. For instance, intramuscular administration of 5-HTP in rhesus macaques resulted in increased concentrations of both 5-HTP and serotonin in the cerebrospinal fluid (CSF). nih.gov

The turnover of serotonin, which is the rate at which it is synthesized, released, and metabolized, is also affected by 5-HTP administration. An increased turnover is often indicated by a higher ratio of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, to serotonin itself. nih.gov Studies have shown that the administration of 5-HTP can influence this ratio, suggesting a dynamic change in the serotonin cycle. nih.gov

Table 1: Effects of 5-HTP Administration on Central Serotonin and its Metabolites in Rhesus Macaques

| Substance | Change in Cerebrospinal Fluid (CSF) Concentration | Significance |

|---|---|---|

| 5-HTP | Increased | P < 0.01 |

| Serotonin | Increased | P = 0.05 |

| 5-HIAA | No significant change | - |

Source: Adapted from a study on the effects of 5-hydroxytryptophan on attention and central serotonin neurochemistry in the rhesus macaque. nih.gov

Effects on Neurotransmitter Release and Reuptake Dynamics

The primary mechanism by which 5-HTP influences neurotransmission is by increasing the presynaptic availability of serotonin. This leads to a greater release of serotonin into the synaptic cleft upon neuronal firing. The increased concentration of serotonin in the synapse enhances its signaling to postsynaptic neurons.

Furthermore, some research suggests a synergistic effect when 5-HTP is combined with serotonin reuptake inhibitors (SSRIs). nih.gov SSRIs work by blocking the reabsorption of serotonin into the presynaptic neuron, thereby prolonging its presence in the synaptic cleft. nih.gov The combination of increased serotonin synthesis from 5-HTP and inhibited reuptake by SSRIs can lead to a more substantial elevation of extracellular serotonin levels than either agent alone. nih.gov

Serotonin Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A)

The physiological and behavioral effects of increased serotonin levels are mediated through its interaction with various receptor subtypes. The 5-HT1A and 5-HT2A receptors are among the most studied in this context. nih.gov Some studies in animal models suggest that the effects of 5-HTP may be mediated through serotonergic mechanisms involving 5-HT2 receptors. nih.gov The interaction with these receptors is complex and can lead to a variety of downstream cellular responses. Serotonin receptors are involved in the modulation of the release of numerous neurotransmitters and hormones, including dopamine (B1211576), norepinephrine, cortisol, and prolactin. wikipedia.org

Influence on Brain Monoamine Metabolism

The administration of 5-HTP can have a broader impact on the metabolism of other monoamine neurotransmitters, such as dopamine and norepinephrine. medicalnewstoday.com This is because the enzyme aromatic L-amino acid decarboxylase (AADC), which converts 5-HTP to serotonin, is also involved in the synthesis of dopamine from L-DOPA. news-medical.net An abundance of 5-HTP could potentially compete with L-DOPA for this enzyme, which might lead to a decrease in the synthesis of dopamine and other catecholamines. news-medical.net This highlights the intricate balance within the monoamine systems of the brain. However, one study found that 5-HTP administration did not significantly alter CSF concentrations of norepinephrine or the dopamine metabolite homovanillic acid (HVA). nih.gov

Impact on Neuroendocrine Systems

The serotonergic system is closely linked with the neuroendocrine system, and alterations in serotonin levels can influence the secretion of various hormones.

Studies have demonstrated that the administration of 5-HTP can lead to an increase in cortisol levels in both healthy individuals and those with certain medical conditions. nih.govnih.goveverywomanover29.comresearchgate.net This effect is believed to be mediated by the stimulation of the hypothalamic-pituitary-adrenal (HPA) axis through serotonergic pathways. nih.gov The rise in cortisol is observed in both plasma and saliva following the ingestion of 5-HTP. nih.goveverywomanover29.comresearchgate.net This response has been used as a tool to probe the sensitivity of serotonin receptors in the central nervous system. nih.gov

Table 2: Effect of 5-HTP on Cortisol Levels

| Study Population | Outcome | Significance |

|---|---|---|

| Obese and normal-weight women | Increased cortisol levels at 90, 120, and 180 minutes | p < 0.01 |

| Unmedicated depressed and manic patients | Significantly greater increase in serum cortisol compared to normal controls | - |

| Panic disorder patients and healthy volunteers | Significant rise in salivary cortisol | - |

Sources: Adapted from multiple clinical studies. nih.govnih.govresearchgate.net

The influence of 5-HTP on human growth hormone (HGH) secretion has also been investigated, with some studies indicating a stimulatory effect. nih.govsemanticscholar.orgnih.gov Oral administration of 5-HTP has been shown to result in a rise in plasma HGH levels in most subjects tested. semanticscholar.org This suggests that the serotonergic system plays a role in the regulation of HGH release, which is a key hormone for growth and metabolism. physio-pedia.com

Prolactin Release

The administration of 5-Hydroxy-L-tryptophan hydrate (B1144303) (5-HTP) has been shown to influence the secretion of prolactin, a hormone released by the pituitary gland. Research indicates that 5-HTP can induce a significant elevation in plasma prolactin levels. nih.govoup.comnih.gov This effect is understood to be mediated through the brain's serotonin (5-HT) system. nih.gov Studies in rats have demonstrated that the 5-HTP-induced rise in prolactin can be markedly reduced by pretreatment with serotonin receptor blockers like methysergide and metergoline. nih.gov

Conversely, the prolactin response to 5-HTP was not affected by the blockade of dopaminergic or alpha-adrenergic receptors, suggesting the primary role of the serotonergic pathway in this specific neuroendocrine response. nih.gov Further evidence supporting the involvement of the serotonergic system comes from studies where the administration of selective serotonin reuptake inhibitors, such as chlorimipramine, potentiated the prolactin-stimulating effect of 5-HTP. nih.gov

However, the effects of oral 5-HTP on prolactin secretion in humans have yielded some conflicting results. While some studies have reported a significant increase in plasma prolactin levels in normal subjects after oral administration of 5-HTP oup.com, other research has failed to demonstrate any modification of either basal or thyrotropin-releasing hormone (TRH)-stimulated prolactin secretion. karger.com It has been suggested that the dosage and the route of administration of 5-HTP may influence its effect on prolactin release. karger.com Additionally, it's been noted that 5-HTP can also be taken up by catecholaminergic neurons, potentially leading to the release of noradrenaline and dopamine, which could complicate its effects on prolactin. karger.com

One study highlighted the importance of the neurointermediate pituitary lobe (NIL) in the 5-HTP-induced increase in plasma prolactin. In animals where the NIL was removed, the prolactin response to 5-HTP administration was completely abolished. nih.gov This indicates that an intact NIL is necessary for 5-HTP to exert its prolactin-releasing effect. nih.gov

Table 1: Effects of 5-HTP Administration on Prolactin Levels in Animal Studies

| Animal Model | 5-HTP Effect on Prolactin | Mediating System | Effect of 5-HT Receptor Blockers | Effect of Dopamine Receptor Blockers |

|---|---|---|---|---|

| Infant Rats | Prompt elevation | Serotonergic | Markedly reduced prolactin rise | No effect on prolactin rise |

Pharmacodynamic Interactions with Serotonergic Agents

As a direct precursor to serotonin, 5-HTP has significant pharmacodynamic interactions with other agents that modulate the serotonergic system. These interactions can be either synergistic, leading to an enhanced serotonergic effect, or can result in adverse reactions depending on the specific agent.

Synergistic Effects with Selective Serotonin Reuptake Inhibitors (SSRIs)

When co-administered with Selective Serotonin Reuptake Inhibitors (SSRIs), 5-HTP has been shown to produce a synergistic effect, leading to a greater increase in extracellular serotonin levels than with either substance alone. nih.govnih.gov SSRIs work by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability. nih.gov The addition of 5-HTP provides more raw material for the synthesis of serotonin, which, when combined with reuptake inhibition, results in a more pronounced elevation of synaptic serotonin. nih.govnih.gov

This synergistic action has been proposed as a potential therapeutic strategy for individuals who have an inadequate response to SSRI monotherapy. nih.govnih.govnih.gov Animal studies have demonstrated that adjunct 5-HTP can augment the pharmacodynamic effects of SSRIs. nih.gov In mouse models, the combination of a slow-release (SR) formulation of 5-HTP with an SSRI synergistically elevated extracellular 5-HT beyond the effect of the SSRI alone. nih.govnih.gov This suggests that providing a sustained level of the serotonin precursor can enhance the efficacy of SSRIs. nih.govevecxia.com

Research has also highlighted the potential for slow-release 5-HTP formulations to offer a safer and more effective augmentation strategy compared to immediate-release (IR) versions. nih.govnih.gov While adjunct immediate-release 5-HTP could lead to transient spikes in extracellular serotonin and adverse effects, slow-release formulations may provide a more stable and sustained elevation, potentially improving therapeutic outcomes with fewer side effects. nih.govnih.gov

Table 2: Comparison of Immediate-Release vs. Slow-Release 5-HTP with SSRIs in Animal Models

| 5-HTP Formulation | Effect on Extracellular Serotonin (with SSRI) | Observed Adverse Effects |

|---|---|---|

| Immediate-Release (IR) | Transient spikes | Marked adverse effects |

| Slow-Release (SR) | Sustained elevation beyond SSRI effect | No observed adverse effects |

Interactions with Monoamine Oxidase Inhibitors (MAOIs)

The co-administration of 5-HTP with Monoamine Oxidase Inhibitors (MAOIs) can lead to significant and potentially dangerous interactions. nih.govpacific.edu MAOIs function by inhibiting the monoamine oxidase enzyme, which is responsible for the breakdown of neurotransmitters like serotonin. wikipedia.orgmayoclinic.org By preventing the degradation of serotonin, MAOIs increase its concentration in the brain.

When 5-HTP is taken concurrently with an MAOI, there is a substantial risk of excessively high levels of serotonin accumulating in the brain. This is because 5-HTP increases the synthesis of serotonin, while the MAOI prevents its breakdown. nih.gov This combination can lead to a condition known as serotonin syndrome, which is characterized by a range of symptoms including confusion, agitation, rapid heart rate, high blood pressure, and in severe cases, can be life-threatening. nih.govpacific.eduqualifacts.com

A case has been reported where the addition of 5-HTP to an antidepressant regimen that included an MAOI precipitated an episode of mania. nih.gov Animal studies have also shown that the combination of 5-HTP with MAOIs can produce a malignant serotonin syndrome. nih.gov The potentiation of the behavioral syndrome induced by L-5-HTP by MAO inhibitors has been found to correlate with the inhibition of the A-form of monoamine oxidase. nih.gov

Due to the high risk of severe adverse events, the combination of 5-HTP and MAOIs is generally contraindicated. pacific.eduqualifacts.com

Table 3: Potential Outcomes of 5-HTP and MAOI Co-administration

| Combined Agents | Mechanism of Interaction | Potential Clinical Outcome |

|---|---|---|

| 5-HTP + MAOI | Increased serotonin synthesis (5-HTP) and decreased serotonin breakdown (MAOI) | Serotonin Syndrome, Mania |

Research on Neuropsychiatric and Neurological Conditions

Affective and Mood Disorders Research

5-Hydroxy-L-tryptophan (5-HTP), a precursor to the neurotransmitter serotonin (B10506), has been the subject of numerous clinical investigations to determine its effectiveness in treating Major Depressive Disorder (MDD). Research suggests that by increasing the synthesis of serotonin in the brain, 5-HTP may help alleviate depressive symptoms. webmd.comqualifacts.com

The antidepressant effects of 5-HTP appear to manifest relatively quickly, with some studies noting improvements within two weeks of starting treatment. nih.govbohrium.com The available evidence, though in need of further substantiation through larger and more robust trials, suggests that 5-HTP is more effective than a placebo in reducing symptoms of depression. qualifacts.comnih.gov

Interactive Table: Summary of Selected Clinical Efficacy Studies of 5-HTP in MDD

| Study Focus | Number of Participants | Key Findings |

| Initial Efficacy | 107 | Over 50% of patients showed improvement in depressive symptoms within two weeks. patrickholford.com |

| Meta-Analysis | 13 studies | Supplementation showed a positive effect on depression, with a 65% remission rate. renuebyscience.com |

| Systematic Review | 108 trials reviewed | Evidence suggests 5-HTP is better than placebo, but the quality of many studies is insufficient for conclusive results. nih.gov |

Several studies have directly compared the efficacy of 5-HTP to that of conventional antidepressant medications, particularly Selective Serotonin Reuptake Inhibitors (SSRIs). The findings from this research suggest that 5-HTP may have a therapeutic efficacy comparable to some prescription antidepressants. webmd.comqualifacts.com

Another double-blind study compared 5-HTP with the tricyclic antidepressant clomipramine (B1669221) in patients with anxiety disorders, some of whom likely had comorbid depressive symptoms. While clomipramine showed significant improvement across all rating scales compared to placebo, 5-HTP demonstrated a more moderate reduction in symptomatology and did not significantly affect associated depressive symptoms in this specific patient group. nih.gov

Interactive Table: Comparative Studies of 5-HTP vs. Antidepressants

| Comparison Drug | Study Design | Number of Participants | Duration | Outcome Measure | Key Finding |

| Fluoxetine | Randomized, Double-Blind | 60 | 8 weeks | HAM-D Score Reduction | L-5-HTP was found to have a therapeutic efficacy equal to that of fluoxetine. nih.govbohrium.com |

| Clomipramine | Double-Blind, Placebo-Controlled | 45 | Not Specified | Various Rating Scales | Clomipramine was more effective; 5-HTP showed a moderate reduction in anxiety but not depressive symptoms. nih.gov |

For individuals with treatment-resistant depression (TRD), where standard antidepressant therapies like SSRIs are not sufficiently effective, 5-HTP has been investigated as an augmentation agent. nih.gov The rationale is that elevating serotonin levels beyond what is achieved by an SSRI alone could enhance the antidepressant response. nih.govduke.edu

An open-label pilot study explored the use of combined augmentation with 5-hydroxytryptophan and creatine monohydrate for women with MDD who had not responded adequately to SSRI or Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) monotherapy. nih.gov The results of this study provided preliminary evidence that this combination may be an effective adjunctive treatment for this patient population. nih.gov Another study involving fifteen women with major depression who had not responded to SSRIs reported a 60% improvement in depression ratings after eight weeks of augmentation with 100mg of 5-HTP and creatine. patrickholford.com

Research suggests that adjunctive 5-HTP can safely increase extracellular serotonin levels beyond the effect of an SSRI alone. nih.gov Some pilot trials have shown that adjunctive 5-HTP can lead to an antidepressant response in patients with TRD. duke.edu For instance, a study by Nardini et al. found that combining clomipramine with 300 mg/day of 5-HTP was superior to clomipramine alone in depressed inpatients. nih.gov The development of slow-release formulations of 5-HTP is being explored to potentially improve its efficacy as an adjunctive therapy by providing more sustained elevations in serotonin levels. nih.govduke.eduverywellmind.com

Depression is a common non-motor symptom of Parkinson's disease (PD), and research has explored the potential of 5-HTP to alleviate these depressive symptoms. Altered serotonergic neurotransmission is believed to contribute to depression in PD, making 5-HTP a logical therapeutic candidate. nih.govresearchgate.netmdsabstracts.org

A single-center, randomized, double-blind, placebo-controlled crossover trial involving 25 individuals with PD investigated the effects of 50 mg of 5-HTP daily over four weeks. The study found a significant improvement in depressive symptoms, as measured by the Hamilton Depression Rating Scale (HDRS), during the 5-HTP treatment period compared to placebo. nih.govresearchgate.netmdsabstracts.org This provides preliminary evidence for the clinical benefit of 5-HTP in treating depressive symptoms in this population. nih.govresearchgate.net However, the study did not find an effect of 5-HTP on symptoms of apathy. nih.govresearchgate.net

Other studies have also reported that 5-HTP supplementation can reduce depressive symptoms in individuals with Parkinson's disease. healthline.comresearchgate.net Recent research has further supported these findings, showing that 5-HTP treatment improved depressive symptoms in PD patients. researchgate.netnih.gov

Interactive Table: Research on 5-HTP for Depression in Parkinson's Disease

| Study Design | Number of Participants | Key Assessment Tool | Key Finding |

| Randomized, Double-Blind, Placebo-Controlled Crossover Trial | 25 | Hamilton Depression Rating Scale (HDRS) | A significant improvement in depressive symptoms was observed with 5-HTP treatment compared to placebo. nih.govresearchgate.netmdsabstracts.org |

| Small 2020 Study | Not Specified | Not Specified | Concluded that 5-HTP could help improve symptoms of depression compared to a placebo. healthline.com |

| Parallel Clinical Study | Not Specified | Not Specified | Significant amelioration of depressive symptoms was reported. researchgate.net |

The role of 5-HTP in the treatment of anxiety disorders has also been a subject of scientific inquiry, given the involvement of the serotonergic system in the pathogenesis of anxiety. nih.govnih.gov Both animal and human clinical trials have suggested that 5-HTP possesses anti-anxiety effects. psychologytoday.compsychologytoday.com

A double-blind, placebo-controlled study compared the effects of 5-HTP, clomipramine, and a placebo in 45 patients with anxiety disorders. The results indicated that 5-HTP led to a moderate reduction in anxiety symptoms as measured by the 90-item symptoms checklist (SCL-90) and the State Scale of the Spielberger State-Trait Anxiety Inventory. nih.gov However, in this particular study, clomipramine was found to be more effective. nih.govbetterhelp.com

There is also some evidence to suggest that 5-HTP may be effective in inhibiting panic attacks. psychologytoday.compsychologytoday.com One study found that 5-HTP significantly decreased carbon dioxide-induced panic in individuals with panic disorder. betterhelp.com While some research and anecdotal evidence suggest a role for 5-HTP in alleviating anxiety by boosting serotonin levels, many of the studies are older, and more current, large-scale research is needed to definitively establish its efficacy as a treatment for anxiety disorders. betterhelp.commedicalnewstoday.com

Anxiety Disorders

Sleep Regulation and Disorders Research

Studies have shown that supplementation with 5-HTP may promote sleep by increasing melatonin production. healthline.comdergipark.org.tr Research has indicated that 5-HTP can help improve the duration and depth of sleep. peacehealth.org A 2024 study found that 5-HTP supplementation for 12 weeks helped improve sleep and the gut microbiota in older adults with sleeping problems. healthline.comnih.gov This study highlighted that the benefits were more prominent in those classified as poor sleepers. nih.govnews-medical.net The improvement in sleep quality was linked to a significant increase in gut microbiota diversity and the abundance of beneficial bacteria. news-medical.net Another study combining 5-HTP with GABA (gamma-aminobutyric acid) also reported positive effects on sleep. everywomanover29.com

Table 3: Research Findings on 5-HTP and Insomnia/Sleep Quality

| Study Focus | Population | Key Findings |

| Mechanism | General | 5-HTP is a precursor to serotonin, which can be converted to melatonin, a key sleep-regulating hormone. healthline.comdergipark.org.tr |

| Sleep Parameters | Individuals with insomnia | Shown to improve both the duration and depth of sleep. peacehealth.org |

| Sleep in Older Adults | Older adults with sleeping problems | 12 weeks of supplementation improved sleep and gut microbiota, especially in poor sleepers. healthline.comnih.govnews-medical.net |

| Gut-Brain Axis | Poor sleepers (older adults) | Improvement in sleep quality was associated with increased gut microbiota diversity. news-medical.net |

| Combination Therapy | Not specified | Combined with GABA, 5-HTP showed sleep-promoting effects. everywomanover29.com |

Research suggests that 5-HTP can modulate the architecture of sleep, specifically impacting Rapid Eye Movement (REM) sleep. casi.org Studies have observed that the administration of 5-HTP can lead to an increase in the duration and amount of REM sleep. cani-sleep.com In one study, the increase in REM sleep ranged from 5% to 53%. cani-sleep.com

Another area of investigation has been the effect of 5-HTP on REM sleep fragmentation. A study on abstinent alcoholics, who often exhibit fragmented REM sleep, found that oral 5-HTP decreased this fragmentation. psychiatryonline.orgnih.gov The improvement was more significant in subjects who had lower baseline REM efficiency, suggesting a partial reversal of a serotonin deficit. psychiatryonline.orgnih.gov In patients with Parkinson's disease and REM Sleep Behavior Disorder (RBD), 5-HTP treatment was found to increase the total percentage of REM sleep without a corresponding increase in RBD episodes. nih.govmdsabstracts.orgresearchgate.net

Table 4: Research Findings on 5-HTP and REM Sleep Modulation

| Study Focus | Population | Key Findings |

| REM Sleep Duration | General test subjects | Ingestion of 5-HTP increased both the duration and amount of REM sleep. cani-sleep.com |

| REM Sleep Fragmentation | Abstinent alcoholics | 5-HTP decreased REM fragmentation, particularly in those with greater baseline impairment. psychiatryonline.orgnih.gov |

| REM Sleep in Parkinson's Disease | Patients with Parkinson's Disease and RBD | Increased the total percentage of REM sleep without increasing RBD episodes. nih.govmdsabstracts.orgresearchgate.net |

5-HTP is indirectly involved in the regulation of circadian rhythms through its role as a precursor in the synthesis of melatonin. formnutrition.com The body's internal clock, or circadian rhythm, influences the production of melatonin by the pineal gland. formnutrition.comformnutrition.com Melatonin synthesis is a four-step process that begins with the conversion of tryptophan to 5-HTP. mdpi.com This 5-HTP is then converted to serotonin, which is subsequently converted to N-acetylserotonin and finally to melatonin. mdpi.comnih.gov

The production of melatonin is signaled by darkness, which is why it is sometimes referred to as the "hormone of darkness." formnutrition.comformnutrition.com By ensuring an adequate supply of serotonin, 5-HTP can support the increased production of melatonin when light decreases in the evening. formnutrition.comformnutrition.com This process helps maintain regular sleep-wake cycles, which are the foundation of a healthy circadian rhythm. formnutrition.com Animal studies have also shown that L-5-hydroxytryptophan can reset the circadian locomotor activity rhythm in a phase- and dose-dependent manner. nih.gov

Table 5: Research Findings on 5-HTP and Circadian Rhythm

| Study Focus | Mechanism | Key Findings |

| Melatonin Synthesis | Biochemical Pathway | 5-HTP is a crucial intermediate in the synthesis of serotonin, which is then converted to melatonin. mdpi.comnih.gov |

| Regulation of Sleep-Wake Cycle | Hormonal Regulation | By providing ample serotonin, 5-HTP supports melatonin production in response to darkness, thus promoting regular sleep-wake cycles. formnutrition.comformnutrition.com |

| Circadian Rhythm Resetting | Animal Study (Mice) | L-5-hydroxytryptophan was shown to reset the free-running locomotor activity rhythm in a dose-dependent manner. nih.gov |

In pediatric populations, a study investigated children who experienced both recurring headaches and sleep disorders. nih.gov A double-blind, crossover trial with a placebo demonstrated that L-5-hydroxytryptophan was beneficial for the headaches and certain sleep issues, particularly frequent awakenings and some parasomnias. nih.gov Another study noted that children with night terrors treated with 5-HTP showed a significant reduction in episodes after six months. casi.org

Table 6: Research Findings on 5-HTP in Specific Populations with Sleep Disorders

| Population | Condition | Study Type | Key Findings |

| Parkinson's Disease Patients | REM Sleep Behavior Disorder (RBD) | Randomized, double-blind, placebo-controlled, crossover trial | Improved sleep stability and global sleep quality. nih.govresearchgate.netnih.gov |

| Children | Recurring Headaches and Sleep Disorders | Double-blind, crossover trial with placebo | Showed positive results for headache and specific sleep disorders like frequent awakenings. nih.gov |

| Children | Night Terrors | Clinical Study | 83.9% of children treated were episode-free after six months. casi.org |

Chronic Pain Syndromes

Research into 5-Hydroxy-L-tryptophan (5-HTP) has explored its potential role in managing chronic pain syndromes, with a particular focus on fibromyalgia and migraine headaches. The compound's relationship with serotonin synthesis is a key area of this investigation.

Fibromyalgia Syndrome (FMS) Research

Fibromyalgia is a chronic condition characterized by widespread musculoskeletal pain, fatigue, sleep disturbances, and cognitive difficulties. Research has investigated the role of 5-HTP in addressing the multifaceted symptoms of this syndrome.

Clinical studies have examined the effects of 5-Hydroxy-L-tryptophan on the core symptoms of fibromyalgia. A double-blind, placebo-controlled study involving 50 patients with primary fibromyalgia syndrome found that treatment with 5-HTP led to significant improvements in all clinical parameters studied nih.gov. An open-label study over 90 days with 50 patients also reported significant improvement in the number of tender points and pain intensity when compared with baseline results nih.gov.

Another study noted that 5-HTP can reduce pain, morning stiffness, and the number of tender points youtube.comcaldic.com. The findings from one key study indicated a statistically significant reduction in the number of tender points and subjective pain severity in the group receiving 5-HTP compared to the placebo group over a 30-day period.

Table 1: Research Findings on 5-HTP for Core Fibromyalgia Symptoms

| Symptom | Study Finding | Supporting Evidence |

|---|---|---|

| Pain Intensity | Significant reduction observed in patients receiving 5-HTP. | nih.govnih.govyoutube.comcaldic.com |

| Number of Tender Points | Statistically significant decrease compared to baseline and placebo groups. | nih.govcaldic.com |

| Morning Stiffness | Improvement noted in studies evaluating 5-HTP's efficacy. | youtube.comcaldic.com |

Beyond the primary pain symptoms, research has also focused on the impact of 5-HTP on other common symptoms of fibromyalgia, such as fatigue, anxiety, and sleep disturbances. In a 90-day open study, 50 patients with primary fibromyalgia syndrome showed significant improvement in fatigue, anxiety, and quality of sleep nih.gov. Another study also found that supplementation with 5-HTP may improve symptoms of anxiety, insomnia, and fatigue in individuals with fibromyalgia thepaincenter.com.

Table 2: Impact of 5-HTP on Associated Symptoms of Fibromyalgia

| Associated Symptom | Observed Effect in Research Studies | Supporting Evidence |

|---|---|---|

| Fatigue | Significant improvement reported. | nih.govnih.govyoutube.comhealthline.com |

| Anxiety | Significant reduction in anxiety levels observed. | nih.govnih.govyoutube.comthepaincenter.comoxfordvitality.co.uk |

| Sleep Quality | Significant improvements in sleep patterns noted. | nih.govyoutube.comoxfordvitality.co.uk |

The serotonergic hypothesis is a central theory in the pathophysiology of fibromyalgia wikipedia.org. This hypothesis posits that an imbalance or deficiency in the neurotransmitter serotonin may contribute to the development of the condition's hallmark symptoms, including amplified pain perception, mood disturbances, and sleep problems wikipedia.orgresearchgate.net. Serotonin is a crucial modulator of pain, mood, and sleep researchgate.net.

Research indicates that individuals with fibromyalgia may have lower levels of serotonin and its precursors, like tryptophan, compared to healthy controls healthline.comnih.govnih.gov. This dysregulation of the serotonergic system is thought to impair the descending pain inhibitory pathways in the central nervous system, leading to a state of heightened pain sensitivity known as central sensitization nih.govmdpi.com. The efficacy of medications that target the serotonin system in managing fibromyalgia symptoms lends support to this hypothesis wikipedia.org. 5-Hydroxy-L-tryptophan, as a direct precursor to serotonin, is therefore of significant interest in research aiming to address this proposed neurochemical imbalance thepaincenter.comhealthrising.org.

Migraine and Headache Prophylaxis

The role of serotonin in the pathophysiology of migraine has led to research into 5-HTP as a potential prophylactic agent for migraines and other chronic primary headaches nih.gov.

Studies have investigated the efficacy of 5-HTP in the prevention of migraine attacks. The primary goal of prophylactic treatment is to reduce the frequency, severity, and duration of attacks.

In a randomized clinical trial, 124 individuals with migraines were treated with either 5-HTP or methysergide nih.govkarger.com. The study found a significant improvement in 71% of the patients treated with 5-HTP nih.govkarger.com. The most pronounced benefits of 5-HTP were observed in the reduction of the intensity and duration of migraine attacks, more so than the frequency nih.govkarger.com.

Another double-blind, cross-over study involving 31 patients with chronic primary headaches found that L-5-HTP was more effective than a placebo in reducing both the frequency and severity of headaches, although the difference was not statistically significant nih.gov. Favorable responses, defined as a greater than 50% average reduction in headache symptoms, were seen in 48% of the cases after two months of treatment nih.gov.

Table 3: Efficacy of 5-HTP in Migraine Prophylaxis Compared to Methysergide

| Parameter | 5-HTP Group | Methysergide Group |

|---|---|---|

| Percentage of Patients with Significant Improvement | 71% | 75% |

| Primary Benefit Observed | Reduction in intensity and duration of attacks. | Not specified as primary benefit. |

Mechanistic Hypotheses in Migraine (e.g., Serotonin Dysregulation, Analgesic Pathways)

The prevailing mechanistic hypothesis for the role of 5-Hydroxy-L-tryptophan hydrate (B1144303) in migraine revolves around the dysregulation of serotonin, a key neurotransmitter in the brain. peacehealth.orgnih.govoxfordvitality.co.ukessentialsportsnutrition.com It is believed that abnormal serotonin function in blood vessels contributes to the onset of migraines. peacehealth.orgoxfordvitality.co.uk The theory suggests that during a migraine attack, there is a decrease in platelet serotonin concentration, and its main metabolite, 5-hydroxyindoleacetic acid (5-HIAA), increases in the urine. nih.gov By acting as a direct precursor to serotonin, 5-Hydroxy-L-tryptophan can increase serotonin synthesis in the central nervous system. nih.govoxfordvitality.co.uknih.gov This elevation in serotonin levels may help to correct the underlying dysregulation and reduce the frequency and severity of migraine attacks. oxfordvitality.co.ukessentialsportsnutrition.com

Another proposed mechanism involves the influence of 5-Hydroxy-L-tryptophan on analgesic pathways. Serotonin is known to modulate nociceptive pain, and its receptors are widely distributed in areas of the central nervous system involved in migraine. nih.gov By boosting serotonin levels, 5-Hydroxy-L-tryptophan may enhance the body's natural pain-relieving systems. Research suggests that 5-HTP can influence the central nervous system abnormalities that underlie the mechanism of migraine. nih.gov In some studies, treatment with 5-HTP has led to a significant decrease in the number of days with headaches. nih.gov

Obsessive-Compulsive Disorder (OCD) Research

Serotonergic Basis of OCD

The foundation of research into 5-Hydroxy-L-tryptophan for Obsessive-Compulsive Disorder (OCD) lies in the well-established serotonin hypothesis of the disorder. nih.govstanford.eduacnp.orgcaringsunshine.comfrontiersin.org This hypothesis posits that a deficiency or dysregulation in the brain's serotonin system is a key factor in the pathophysiology of OCD. nih.govacnp.orgnih.gov The strongest evidence supporting this is the proven efficacy of selective serotonin reuptake inhibitors (SSRIs) in treating OCD symptoms. stanford.eduacnp.org SSRIs work by increasing the amount of serotonin available in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The observation that medications potent in blocking serotonin reuptake, like clomipramine, are effective against obsessional symptoms further solidifies the link between serotonin and OCD. acnp.org

Clinical Efficacy Studies

Clinical research on the effectiveness of 5-Hydroxy-L-tryptophan for OCD has produced varied results. Some smaller, older studies and case reports suggested a potential benefit, noting modest improvements in OCD symptoms. caringsunshine.com However, the evidence from more robust, controlled trials is mixed. caringsunshine.com

A significant area of investigation has been its use as an add-on therapy. One double-blind, randomized, placebo-controlled trial investigated the efficacy of 5-HTP as an adjuvant to fluoxetine in patients with moderate to severe OCD. The results of this 12-week study indicated that the group receiving 5-HTP in addition to fluoxetine showed a significantly greater improvement in scores on the Yale-Brown Obsessive Compulsive Scale (Y-BOCS), the standard for assessing OCD symptom severity. nih.govmdedge.comcaldic.com The augmentation with 5-HTP also led to higher rates of both partial and complete treatment responses. nih.govmdedge.comcaldic.com

Below is a table summarizing the findings from the aforementioned augmentation study:

| Outcome Measure | 5-HTP + Fluoxetine Group | Placebo + Fluoxetine Group | Significance (p-value) |

| Change in Total Y-BOCS Score | Greater Improvement | Less Improvement | <0.001 |

| Partial Treatment Response Rate | Higher | Lower | 0.032 |

| Complete Treatment Response Rate | Higher | Lower | 0.001 |

Appetite Regulation and Weight Management Studiesexamine.compeacehealth.orgjustvitamins.co.uk

Satiety Induction and Food Intake Modulation

Research into 5-Hydroxy-L-tryptophan's role in weight management centers on its ability to induce satiety and modulate food intake, primarily through its function as a precursor to serotonin. consensus.appconsensus.app Increased brain serotonin levels are associated with a reduction in appetite and food consumption. peacehealth.orgconsensus.appconsensus.appnih.gov

A summary of findings from various studies is presented in the table below:

| Study Population | Intervention | Primary Outcomes |

| Obese Adults | 5-HTP Supplementation | Decreased overall food intake, especially carbohydrates; increased early satiety. consensus.appconsensus.app |

| Overweight Women | 5-HTP Supplementation | Greater feelings of satiety; decreased food intake; reduced BMI. medicalnewstoday.com |

| Individuals with Diabetes | 5-HTP Supplementation | Consumed approximately 435 fewer calories per day; inhibited intake of calories from carbohydrates. justvitamins.co.uk |

| Food-deprived and Stressed Rats | 5-HTP Injection | Dose-dependent suppression of food intake. nih.gov |

These studies suggest that by increasing serotonin production, 5-Hydroxy-L-tryptophan can be an effective agent in promoting satiety and reducing food intake, which are key components of weight management. justvitamins.co.ukconsensus.app

Effects on Macronutrient Selection

Research into 5-Hydroxy-L-tryptophan hydrate has explored its influence on eating behavior, specifically concerning the selection of macronutrients. A study involving overweight non-insulin-dependent diabetic patients investigated the effects of oral 5-HTP on energy intake and macronutrient choice. nih.gov The trial, a double-blind, placebo-controlled study, found that patients receiving 5-HTP significantly reduced their daily energy intake. This reduction was primarily achieved by decreasing their consumption of carbohydrates and fats. nih.gov These findings suggest a role for the serotonergic system in modulating food intake, particularly by inhibiting carbohydrate consumption. nih.gov

In contrast, a separate 8-week study on exercise-trained men and women found no significant changes in total energy intake or the consumption of specific macronutrients (carbohydrates, fats, proteins) between the 5-HTP and placebo groups. nih.gov However, this study did observe a significant decrease in fat mass in the group supplementing with 5-HTP compared to the placebo group, despite the lack of change in dietary intake. nih.gov

Table 1: Effects of 5-HTP on Macronutrient Intake and Body Composition

| Study | Participant Group | Key Findings on Macronutrient Intake | Key Findings on Body Composition |

|---|---|---|---|

| Cangiano C, et al. (1998) | Overweight non-insulin dependent diabetic patients | Significant decrease in carbohydrate and fat intake. nih.gov | Significant reduction in body weight. nih.gov |

Research in Other Conditions

Myoclonus

This compound has been investigated for its effects on various forms of myoclonus, a condition characterized by sudden, involuntary muscle jerks. Research has indicated its potential utility in managing posthypoxic intention myoclonus, palatal myoclonus, and cherry red spot-myoclonus syndrome. nih.gov In some cases, the administration of 5-HTP combined with carbidopa was reported to improve action myoclonus. nih.govnih.gov

A study involving six patients with myoclonus of varying causes treated them with L-5-HTP and carbidopa. The results were mixed; spontaneous myoclonus decreased in three patients and action myoclonus in four, but only two experienced significant functional improvement. nih.gov Another investigation of fifteen patients with diverse myoclonic syndromes found that eight showed varying degrees of improvement with therapies including 5-HTP. nih.gov This group included individuals with post-anoxic myoclonus and post-traumatic myoclonus. nih.gov The most significant responses were observed in patients where the myoclonus was believed to originate from brain-stem structures. nih.gov

Table 2: Summary of Research Findings on 5-HTP for Myoclonus

| Study | Condition(s) Studied | Number of Patients | Outcome |

|---|---|---|---|

| Thal et al. (1980) | Myoclonus of varying etiology | 6 | Spontaneous myoclonus decreased in 3 patients; action myoclonus decreased in 4. Only 2 had marked functional improvement. nih.gov |

Schizophrenia (Behavioral Changes)

The role of this compound in schizophrenia has been explored with variable outcomes. One study administered L-5-HTP with a peripheral decarboxylase inhibitor to phenothiazine-resistant patients. The findings indicated mild to moderate improvement in six out of seven patients with chronic undifferentiated schizophrenia. nih.gov Conversely, in the same study, two out of four patients with chronic paranoid schizophrenia experienced a worsening of symptoms. nih.gov

Another series of experiments investigated L-5-HTP in chronic schizophrenic patients under different medication protocols. nih.gov The individual responses were highly variable. When L-5-HTP was added to treatment with chlorpromazine, an increase in psychosis scores was observed. nih.gov The researchers concluded that their experience did not support the hypothesis that a deficit in serotonergic function, treatable with a serotonin precursor, is a root cause of schizophrenia. nih.gov

Lesch-Nyhan Syndrome (Athetoid Movements)

Research into the use of this compound for Lesch-Nyhan syndrome has focused on its impact on the characteristic athetoid movements and behavioral aspects of the condition. In a double-blind clinical trial involving a single patient, 5-HTP treatment produced a significant reduction in athetoid movements and had a sedative effect. nih.govconsensus.appnih.gov However, it did not lead to an improvement in the patient's mood or a reduction in self-mutilating behavior. nih.govconsensus.app

Another study on a boy with Lesch-Nyhan syndrome also found that treatment with 5-HTP did not affect the self-injurious biting behavior. nih.gov The drug did, however, significantly reduce irritability, as measured by crying time. nih.gov

Inflammatory Bowel Disease (IBD) Symptoms

The involvement of the serotonin pathway in Inflammatory Bowel Disease (IBD) is complex, and research has explored the role of serotonin (5-HT), for which 5-HTP is a precursor. Serotonin can act as a pro-inflammatory molecule in the gut and modulate the function of immune cells. nih.govacs.org Studies in experimental models of colitis have shown that blocking the synthesis of 5-HT in the gut can reduce the severity of colitis. nih.gov Furthermore, mice deficient in tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme for 5-HT synthesis in the gut, experience significantly lessened colitis severity. researchgate.netmdpi.com

A meta-analysis identified that serum levels of 5-HTP were decreased in IBD patients, which aligns with reduced expression of the TPH1 enzyme. mdpi.com Despite the pro-inflammatory potential of the serotonin pathway, a randomized controlled trial investigating oral 5-HTP for fatigue in patients with IBD in remission found that it did not modulate fatigue better than a placebo. nih.gov

Inflammatory Diseases and Oxidative Stress

This compound has demonstrated antioxidant and anti-inflammatory properties in various studies. nih.gov It exhibits radical scavenging activities and has been found to be effective against hyperglycemia-induced oxidative stress. nih.gov Research has shown that 5-HTP can reduce oxidative damage in human fibroblast cells and protect them against oxidative DNA damage. nih.gov

In the context of inflammation, 5-HTP has been found to inhibit the lipopolysaccharide (LPS)-induced expression of nitric oxide (NO) and interleukin-6 (IL-6). nih.gov Due to its function as a reactive oxygen species (ROS) scavenger, 5-HTP is considered to have potential for use in the treatment of inflammatory diseases. nih.gov A study using a carrageenan-induced mouse paw edema model, an indicator of acute peripheral inflammation, found that supplementation with 5-HTP significantly reduced inflammation in a dose-independent manner. scielo.br This suggests that 5-HTP may help alleviate the symptoms of acute peripheral inflammation. scielo.br

Table 3: Anti-inflammatory Effect of 5-HTP on Carrageenan-Induced Paw Edema in Mice

| Treatment Group | Percent Inhibition (Acute Supplementation) | Percent Inhibition (Chronic Supplementation) |

|---|---|---|

| 5-HTP (1.5 mg/kg) | 35.4% | 29.5% |

| 5-HTP (5 mg/kg) | 20.9% | 35.3% |

| 5-HTP (20 mg/kg) | 24.0% | 40.8% |

Data from Akkol, E. K., et al. (2020). scielo.br

Neurodevelopmental and Neurodegenerative Processes (e.g., Alzheimer's disease diagnostic test)

The involvement of the serotonergic system in neurodegenerative diseases like Alzheimer's has prompted research into the diagnostic potential of serotonin precursors such as 5-Hydroxy-L-tryptophan (5-HTP). nih.gov Disruptions in the serotonin system are linked to various neurological and psychiatric conditions, making it a focal point for therapeutic and diagnostic investigation. nih.gov

One study explored the concentrations of serotonin (5-HT), its precursor 5-hydroxytryptophan (5-HTP), and its primary metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the cerebrospinal fluid (CSF) of 14 patients with dementia of the Alzheimer type (DAT) and nine control subjects. nih.gov The researchers utilized high-performance liquid chromatography with a multisensor coulometric detection system for their analysis. nih.gov

The findings revealed that the concentrations of 5-HTP, 5-HT, and 5-HIAA were lower in the CSF of patients with DAT compared to the control group. nih.gov A significant observation from this study was the presence of abnormal forms of 5-HTP and serotonin in the CSF of DAT patients, which were not detected in the control subjects. nih.gov Specifically, a compound that behaved like a partially oxidized form of 5-HTP was identified in the CSF of the DAT patient group. nih.gov These findings suggest an alteration in the serotonergic system in individuals with Alzheimer's disease and point towards the potential of using these abnormal forms of 5-HTP and serotonin as biomarkers for a diagnostic test. nih.gov

While the direct application of 5-HTP as a standalone diagnostic test for Alzheimer's disease is still under investigation, its role within the broader context of the serotonergic pathway's involvement in the disease is a subject of ongoing research. nih.govmdpi.com The link between low serotonin levels and dementia is well-documented, and it is believed that this connection may be bidirectional, with low serotonin potentially contributing to the disease process. thejoint.com

Animal Models of Allergic Asthma

Research in animal models has demonstrated the potential of 5-Hydroxy-L-tryptophan (5-HTP) in mitigating allergic asthma. frontiersin.orgresearchgate.net Studies have shown that supplementation with 5-HTP can significantly reduce allergic lung inflammation and airway hyperresponsiveness. nih.govnorthwestern.edu

In mouse models of allergic asthma induced by ovalbumin (OVA) or house dust mite (HDM) extract, dietary supplementation with 5-HTP led to a 70-90% reduction in allergic lung inflammation. nih.gov This effect was observed without any significant impact on body weight, blood eosinophils, cytokines, or chemokines. nih.gov The anti-inflammatory effects of 5-HTP have also been noted in other chronic inflammatory conditions, such as arthritis in mice. researchgate.net

The mechanism behind 5-HTP's action in allergic asthma appears to involve the regulation of endothelial cell function and leukocyte migration. nih.govnorthwestern.edu Specifically, 5-HTP was found to reduce the passage of leukocytes through the endothelial barrier. nih.gov It achieves this by decreasing allergen-induced transglutaminase 2 (TG2) expression and serotonylation in lung endothelial cells. nih.gov By inhibiting endothelial serotonylation, 5-HTP effectively reduces leukocyte recruitment and, consequently, allergic inflammation. nih.gov

Further investigations into the role of serotonin receptors have shown that 5-HTP's ability to inhibit eosinophil transendothelial migration requires intracellular serotonin receptors in endothelial cells. frontiersin.org While 5-HTP supplementation blocked leukocyte recruitment in preclinical models, it did not appear to alter leukocyte and eosinophil adhesion molecule expression, chemokine receptor expression, chemotaxis, or chemokinesis. frontiersin.org

The activation of serotonin 5-HT2 receptors has also been shown to prevent key features of allergic asthma in mouse models, including airway hyperresponsiveness, mucus hyperproduction, airway inflammation, and pulmonary eosinophil recruitment. nih.govopen-foundation.orgnih.gov This suggests that targeting the serotonergic system, including the use of precursors like 5-HTP, could be a viable therapeutic strategy for allergic asthma. nih.govopen-foundation.orgnih.gov

The following table summarizes the key findings from animal studies on the effects of 5-HTP in allergic asthma models:

Advanced Research Methodologies and Analytical Techniques for 5 Hydroxytryptophan

Chromatographic Techniques for Quantification in Biological Matrices and Extracts

Chromatography, a powerful laboratory technique for the separation of mixtures, is the cornerstone of 5-HTP analysis. The choice of chromatographic method and detector is dictated by the complexity of the sample matrix and the required sensitivity of the assay.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of 5-HTP. nih.gov This method separates compounds based on their differential partitioning between a solid stationary phase (typically packed in a column) and a liquid mobile phase. The separation is commonly achieved using a reverse-phase C18 column. nih.govasianpubs.org A typical mobile phase consists of a binary solvent system, such as water and acetonitrile (B52724), often acidified with 0.1% v/v formic acid to improve peak shape and resolution. nih.govresearchgate.net

Diode Array Detection (DAD), also known as a photodiode array (PDA) detector, provides spectral information across a range of wavelengths simultaneously, enhancing compound identification. asianpubs.org For 5-HTP analysis, chromatographic profiles are commonly monitored at wavelengths of 230 nm and 270 nm. nih.govresearchgate.net One study developed a rapid and simple HPLC-DAD method for estimating 5-HTP in Griffonia simplicifolia seed extracts, utilizing a C18 column and a mobile phase of 0.1% (v/v) phosphoric acid in water and acetonitrile (93:7). asianpubs.org Detection was set at 275 nm. asianpubs.org This method successfully quantified 5-HTP content in various commercial extracts and raw materials. asianpubs.orgresearchgate.net

Table 1: HPLC-DAD Method for 5-HTP Quantification in Griffonia simplicifolia Extracts

| Parameter | Condition |

| Column | Phenomenex C18, 5µ (250 × 4.6 mm) |

| Mobile Phase | 0.1% (v/v) phosphoric acid in water : acetonitrile (93:7) |

| Detection Wavelength | 275 nm |

| Application | Quantification of 5-HTP in Griffonia simplicifolia seed extracts and raw materials |

Data sourced from Babu SK, et al. (2005). asianpubs.org

Fluorescence Detection offers high sensitivity and selectivity for compounds that fluoresce, such as 5-HTP. The detector measures the light emitted by the analyte after excitation at a specific wavelength. nih.gov HPLC methods using fluorescence detection have been developed for the simultaneous quantification of tryptophan and its metabolites. u-szeged.hu For instance, a method for analyzing tryptophan, 5-HT, kynurenine, and kynurenic acid in various biological matrices used excitation and emission wavelengths of 220 nm and 355 nm for tryptophan determination. u-szeged.hu Another method for measuring serotonin (B10506) (5-HT), a metabolite of 5-HTP, in planaria used fluorescence detection with excitation at 280 nm and emission at 340 nm. nih.gov While these examples focus on related compounds, the principle is directly applicable to 5-HTP, which shares structural similarities.

Table 2: Example of HPLC-FD Conditions for Related Indoleamines

| Analyte | Excitation Wavelength | Emission Wavelength | Matrix |

| Tryptophan | 220 nm | 355 nm | Mouse Plasma & Brain, Human Plasma & CSF |

| Serotonin (5-HT) | 280 nm | 340 nm | Planaria Homogenate |

Data sourced from Raffa RB, et al. (2005) and Varga B, et al. (2019). nih.govu-szeged.hu

Mass Spectrometry is a powerful detection technique that identifies compounds by measuring their mass-to-charge ratio (m/z). When coupled with HPLC (LC-MS), it provides exceptional selectivity and sensitivity, making it ideal for complex biological matrices. nih.govjst.go.jp Quantitative analysis is typically performed in positive ion mode, often using selective ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity. nih.govresearchgate.netnih.gov Electrospray ionization (ESI) is a commonly used ionization interface. nih.govresearchgate.net

LC-MS/MS methods have been developed for the simultaneous analysis of tryptophan and its metabolites, including 5-HTP, in human plasma. jst.go.jp One such method utilized a pentafluorophenyl (PFP) column and could quantify 12 tryptophan metabolites with good precision and accuracy. jst.go.jp Another study developed a derivatization method using isotopic formaldehyde (B43269) to improve signal enhancement and facilitate quantification of 5-HTP, tryptophan, and serotonin by UPLC-MS/MS. nih.gov This method demonstrated a limit of detection (LOD) of 1.39 ng/mL and a limit of quantification (LOQ) of 15.36 ng/mL for 5-HTP. nih.gov

Table 3: UPLC-MS/MS Derivatization Method Validation for 5-HTP

| Parameter | Value |

| Linearity (R²) | 0.9938 - 0.9969 |

| Limit of Detection (LOD) | 1.39 ng/mL |

| Limit of Quantification (LOQ) | 15.36 ng/mL |

| Application | Quantification of derivatized 5-HTP, Tryptophan, and Serotonin |

Data sourced from Hsiao Y-J, et al. (2023). nih.gov

Electrochemical Detection is a highly sensitive technique suitable for electroactive compounds that can be oxidized or reduced, such as 5-HTP. nih.govmdpi.com The detector measures the current generated by the analyte's redox reaction at a specific electrode potential. This method is noted for its high sensitivity in determining neurotransmitters and their metabolites. mdpi.com

A sensitive HPLC-EC assay was developed for quantifying 5-HTP in dissected brain regions. nih.gov This method involved off-line prepurification on cation exchange columns followed by on-line trace enrichment and separation on a reverse-phase column. nih.gov The reliable working limit of detection was 200 pg of 5-HTP per sample, allowing for the determination of in vivo tryptophan hydroxylase activity. nih.gov More recently, an Ultra-High-Performance Liquid Chromatography (UHPLC) method with electrochemical detection was reported for the concurrent analysis of tryptophan, 5-HTP, tryptamine, serotonin, and 5-HIAA in mouse serum. nih.gov The working electrode was held at 1.0 V against an Ag/AgCl reference electrode. nih.gov

Table 4: HPLC-EC Method for 5-HTP in Brain Tissue

| Parameter | Detail |

| Preprocessing | Off-line cation exchange column prepurification, on-line trace enrichment |

| Detection Limit | 200 pg per sample |

| Application | Quantification of 5-HTP in discrete brain regions |

Data sourced from Reinhard JF Jr, et al. (1984). nih.gov

Gas Chromatography–Mass Spectrometry (GC-MS) is another powerful analytical technique, but it requires analytes to be volatile and thermally stable. Since 5-HTP is a non-volatile amino acid, a chemical derivatization step is necessary to increase its volatility. nih.govresearchgate.net Silanization, which involves reacting the analyte with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization method. nih.gov

A method combining solid-phase extraction and GC-MS with derivatization by silanization was established for determining 5-HTP and related compounds in amniotic fluid. researchgate.net This method achieved good linearity and a limit of detection (LOD) for 5-HTP of 0.56 µg/L. researchgate.net The technique has proven to be rapid, sensitive, and reliable for the analysis of 5-HT and its derivatives in biological fluids. nih.govresearchgate.net

Table 5: GC-MS Method Validation for 5-HTP in Amniotic Fluid

| Parameter | Value |

| Derivatization | Silanization |

| Limit of Detection (LOD) | 0.56 µg/L |

| Accuracy | 92.4 - 103.3% |

| Precision (RSD) | < 5.4% |

Data sourced from Zhang P, et al. (2020). researchgate.net

High-Performance Liquid Chromatography (HPLC)

Electrophoretic Methods

Electrophoretic techniques, particularly capillary electrophoresis, have emerged as powerful tools for the analysis of 5-HTP due to their high separation efficiency, short analysis times, and minimal sample and reagent consumption. scielo.br

Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field. The choice of detection mode is critical for achieving the desired sensitivity and selectivity.

Amperometric detection in CE is a highly sensitive technique for electroactive compounds like 5-HTP. This method involves the use of a working electrode set at a specific potential to monitor the oxidation or reduction of the analyte as it elutes from the capillary.